molecular formula C17H20N2O3 B5679111 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine

Cat. No.: B5679111
M. Wt: 300.35 g/mol
InChI Key: RXXKCQMDHOMRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Furylmethyl Intermediate: The furylmethyl group can be synthesized from furfural through reduction and subsequent functionalization.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and furylmethyl intermediates with piperazine under basic conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the furylmethyl group, which may result in different biological activity.

    4-(2-furylmethyl)piperazine: Lacks the benzodioxole group, which may affect its chemical properties and reactivity.

Uniqueness

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine is unique due to the presence of both benzodioxole and furylmethyl groups, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-furylmethyl)piperazine is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties and biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzodioxole and a furyl group. This unique structure is believed to influence its biological interactions significantly.

Property Value
IUPAC Name This compound
Molecular Formula C18H20N2O2
Molecular Weight 296.36 g/mol
CAS Number Not specified

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antidepressant Effects : Studies suggest that benzodioxole derivatives can modulate serotonin receptors, which may contribute to antidepressant effects (Millan et al., 2001) .
  • Neuroprotective Activity : Compounds in this class have shown potential in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases (Rondot & Ziegler, 1992) .
  • Antitumor Activity : Some piperazine derivatives are being investigated for their ability to inhibit cancer cell proliferation (Duncton et al., 2006) .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to involve:

  • Receptor Interactions : The compound may act on various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter degradation could enhance synaptic availability of critical neurotransmitters.

Study on Antidepressant Activity

A study examining the antidepressant-like effects of related piperazine compounds demonstrated significant reductions in depressive-like behaviors in animal models. The compounds were found to increase serotonin levels in the brain, suggesting a similar potential for this compound (Millan et al., 2001) .

Neuroprotective Effects

Another study focused on the neuroprotective properties of benzodioxole derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative agents (Rondot & Ziegler, 1992) .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-15(20-9-1)12-19-7-5-18(6-8-19)11-14-3-4-16-17(10-14)22-13-21-16/h1-4,9-10H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXKCQMDHOMRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.